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Compound of Interest

2-Hydroxy-2-methyl-3-
Compound Name:

phenylpropanoic acid
CAS No.: 56269-86-4
Cat. No.: B3340405

Get Quote

Executive Summary & Compound Profile

2-Hydroxy-2-methyl-3-phenylpropanoic acid is a chiral carboxylic acid featuring a
quaternary stereogenic center. It serves as a critical chiral synthon in the synthesis of
metalloproteinase inhibitors and is a structural analog of the metabolite phenyllactic acid.

IUPAC Name: 2-Hydroxy-2-methyl-3-phenylpropanoic acid

¢ Common Names:

-Benzyl lactic acid; 2-Benzyl-2-hydroxypropionic acid

¢ CAS Number: 13205-39-5 (Racemic) / 164333-77-1 ((S)-enantiomer)

¢ Molecular Formula:

o Key Functional Groups: Carboxylic Acid (
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), Tertiary Alcohol (
), Benzyl Group (

), Methyl Group (

).

The Analytical Challenge

The primary challenge in characterizing this molecule is distinguishing it from its non-
methylated analog, Phenyllactic acid (PLA), and its constitutional isomer, Atrolactic acid. This
guide focuses on the specific vibrational modes—induced by the quaternary

-methyl group—that allow for this differentiation.

Comparative Spectral Analysis

The following table contrasts the target molecule with its primary "alternative" (Phenyllactic
Acid) to highlight the diagnostic peaks required for quality control (QC) and purity assessment.

Table 1: Diagnostic IR Peak Comparison
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Vibrational Mode

Target: 2-Hydroxy-
2-methyl-3-
phenylpropanoic

Alternative: . .
. . Diagnostic
Phenyllactic Acid L
Significance

-Methyl Deformation

PLA
acid ( )
Primary Identifier.
Confirms the
~1375-1380 cm~t
Absent presence of the

(Distinct singlet)

quaternary methyl

group.

Methine C-H Stretch

Absent (Quaternary
Center)

Absence of the

~2890-2900 cm-1 methine stretch at the

(Weak) -position indicates

substitution.

O-H Stretch (Alcohol)

~3400-3500 cm~t
(Tertiary, often

sharper)

Tertiary alcohols often

exhibit slightly less

broadening from H-
~3350-3450 cm™?
(Secondary)

bonding than
secondary alcohols in
dilute solution, though
overlapping in solid

state.

C-O Stretch

~1150-1200 cm™?
(Tertiary C-O)

Tertiary alcohol C-O

1050-1100 cm~? stretches typically
N - cm-

appear at higher
(Secondary C-0) PP J

wavenumbers than

secondary ones.

Carbonyl (C=0)

~1700-1725 cm~1

Similar, but the
inductive effect of the

~1720-1740 cm™1 _methy| may cause a

slight redshift
compared to PLA.
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Detailed Spectral Assignment

The following assignments are based on structural group frequency analysis and comparative

literature data for

-hydroxy acids.
A. High Frequency Region (4000-2500 cm™?)

3600-3200 cm~1* (Broad):0O-H Stretching. This band is a convolution of the carboxylic acid O-
H (very broad, often centering ~3000 cm~1) and the alcoholic O-H.

o Differentiation: In a dry, dilute solution (

), the free tertiary -OH appears sharp near 3620 cm~1. In solid-state (ATR/KBr), it merges
into the H-bond network.

3080—-3020 cm~t:Aromatic C-H Stretching. Diagnostic of the phenyl ring.

2980-2930 cm~*:Aliphatic C-H Stretching. Asymmetric stretching of the

-methyl and

-methylene groups.

B. Fingerprint Region (1800-600 cm™*)

1725-1700 cm~1 (Strong):C=0 Stretching (Carboxylic Acid). This is the most intense peak.
Dimerization usually holds this near 1710 cm~1.

1600 & 1495 cm~1:Aromatic Ring Breathing. Characteristic "doublet" often seen in mono-
substituted benzene derivatives.

1450 cm~1:Methylene (

) Scissoring. Arising from the benzyl group.

1375 cm~1:Methyl Symmetric Bend (Umbrella Mode). Critical for identifying the 2-methyl
substitution.
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e 1250-1150 cm~1:C-O Stretching. The tertiary alcohol C-O stretch coupled with C-C skeletal
vibrations.

e 750 & 700 cm~1 (Strong):C-H Out-of-Plane (OOP) Bending. The two strong bands
characteristic of a mono-substituted benzene ring.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for regulatory submission or publication, follow this self-
validating protocol.

Method: Attenuated Total Reflectance (ATR) FTIR

Rationale: ATR is preferred over KBr pellets for hydroxy acids to minimize moisture interference
(which bloats the O-H region) and prevent lattice alterations under high pressure.

Step-by-Step Workflow

o System Validation:
o Clean the Diamond/ZnSe crystal with isopropanol.
o Run a "background" scan (air). Ensure
doublet (2350 cm~1) is minimized.
e Sample Preparation:

o Use the solid crystalline acid directly.[1] Do not grind if using a Diamond ATR (high
pressure anvil is sufficient).

o Note: If the sample is an oil (common for impure esters or wet samples), dry under high
vacuum over

first.
e Acquisition Parameters:

o Resolution: 4 cm~1! (Standard) or 2 cm~t (High Res for fingerprinting).
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o Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio.

o Range: 4000-600 cm™1.

e Post-Processing:
o Apply ATR Correction (corrects for penetration depth dependence on wavelength).
o Baseline correct only if significant drift is observed.

Structural Visualization & Logic

The following diagrams illustrate the structural logic used to assign peaks and the decision tree
for identifying this specific metabolite.

Figure 1: Structural Vibration Map

This diagram maps the chemical structure to the specific IR bands discussed above.
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Caption: Mapping of functional groups to characteristic IR vibrational modes. The red arrow
highlights the methyl group vibration critical for distinguishing this compound from phenyllactic

acid.

Figure 2: Analytical Identification Workflow

A logic flow for confirming the identity of the compound against common analogs.
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Caption: Decision tree for distinguishing the target molecule from non-methylated analogs
using IR spectral features.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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